Cas no 25366-22-7 (Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine)

Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine is a specialized organic compound offering distinct advantages in its chemical applications. It exhibits high purity and stability, facilitating its use in synthesis reactions, particularly those requiring trifluoromethyl functionality. This compound's unique structural properties make it an essential building block for a variety of pharmaceuticals and agrochemicals.
Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine structure
25366-22-7 structure
Product Name:Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine
CAS No:25366-22-7
MF:C4H4F3N3S
MW:183.15486907959
MDL:MFCD00042321
CID:253753
PubChem ID:2775323
Update Time:2025-11-01

Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-Thiadiazol-2-amine,N-methyl-5-(trifluoromethyl)-
    • 2-Methylamino-5-(trifluoromethyl)-1,3,4-thiadiazole
    • N2-Methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
    • N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
    • 2-(methylamino)-5-(trifluoromethyl)-1,3,4-thiadiazole
    • BDBM73815
    • MLS000851251
    • 2-Methylamino-5-(trifluoromethyl)-1,3,4-thiadiazol
    • BB 0262370
    • CHEMBL1897499
    • A817818
    • methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amine
    • CDS1_000607
    • cid_2775323
    • N-methyl-5-(trifluoromethyl)-1, 3, 4-thiadiazol-2-amine
    • SMR000457594
    • Maybridge1_002895
    • MFCD00042321
    • methyl-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-amine
    • DTXSID80379524
    • AKOS006230621
    • HMS549L13
    • 25366-22-7
    • DivK1c_001647
    • FT-0608835
    • FS-1133
    • EN300-2991189
    • HMS2808J07
    • SCHEMBL9102180
    • CS-0314168
    • Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine
    • MDL: MFCD00042321
    • Inchi: 1S/C4H4F3N3S/c1-8-3-10-9-2(11-3)4(5,6)7/h1H3,(H,8,10)
    • InChI Key: ARAFQFMXQDBEPU-UHFFFAOYSA-N
    • SMILES: S1C(=NN=C1C(F)(F)F)NC

Computed Properties

  • Exact Mass: 183.00800
  • Monoisotopic Mass: 183.008
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.6
  • Topological Polar Surface Area: 66A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.547
  • Melting Point: 115 °C
  • Boiling Point: 162.7 ºC at 760 mmHg
  • Flash Point: 52.2 ºC
  • Refractive Index: 1.51
  • PSA: 66.05000
  • LogP: 1.67160
  • Solubility: Not determined

Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39
  • HazardClass:IRRITANT

Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
006771-1g
2-Methylamino-5-(trifluoromethyl)-1,3,4-thiadiazole
25366-22-7 97%
1g
£48.00 2022-02-28
Fluorochem
006771-10g
2-Methylamino-5-(trifluoromethyl)-1,3,4-thiadiazole
25366-22-7 97%
10g
£293.00 2022-02-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M300644-10g
Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine
25366-22-7 97%
10g
¥2915.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M300644-1g
Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine
25366-22-7 97%
1g
¥489.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M300644-25g
Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine
25366-22-7 97%
25g
¥5830.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M300644-5g
Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine
25366-22-7 97%
5g
¥1793.90 2023-09-01
Alichem
A059007435-10g
N-Methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
25366-22-7 95%
10g
$363.12 2023-09-02
Fluorochem
006771-5g
2-Methylamino-5-(trifluoromethyl)-1,3,4-thiadiazole
25366-22-7 97%
5g
£180.00 2022-02-28
Fluorochem
006771-25g
2-Methylamino-5-(trifluoromethyl)-1,3,4-thiadiazole
25366-22-7 97%
25g
£640.00 2022-02-28
TRC
M337683-100mg
Methyl-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-amine
25366-22-7
100mg
$ 50.00 2022-06-03

Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:25366-22-7)Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine
Order Number:A817818
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):912.0
Email:sales@amadischem.com

Additional information on Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine

Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine: A Comprehensive Overview

Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine (CAS No: 25366-22-7) is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug development and medicinal research. This compound belongs to the class of thiadiazole derivatives, which have garnered considerable attention due to their broad spectrum of biological activities. The presence of a trifluoromethyl group in its molecular structure enhances its pharmacological properties, making it a valuable candidate for further exploration.

The chemical structure of Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine consists of a thiadiazole core substituted with a methyl amine group at the 2-position and a trifluoromethyl group at the 5-position. This unique arrangement contributes to its distinctive reactivity and interaction with biological targets. The thiadiazole ring is known for its ability to modulate various biological pathways, including enzyme inhibition and receptor binding. The introduction of the trifluoromethyl group further enhances these interactions by increasing lipophilicity and metabolic stability.

In recent years, there has been a growing interest in thiadiazole derivatives as potential therapeutic agents. Research has demonstrated that these compounds exhibit significant activity against a variety of diseases, including infectious diseases, cancer, and inflammatory conditions. Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine has been studied for its potential antimicrobial properties, with promising results in preliminary screenings. Its ability to interfere with bacterial cell wall synthesis and protein synthesis makes it a promising candidate for the development of new antibiotics.

The pharmacokinetic profile of Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine is another area of interest. Studies have shown that the compound exhibits good oral bioavailability and moderate tissue distribution, suggesting its potential for systemic therapy. The presence of the trifluoromethyl group contributes to its stability in biological systems, allowing for prolonged half-life and sustained therapeutic effects. Additionally, the compound's low toxicity profile makes it an attractive option for further development.

The synthesis of Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine involves multi-step organic reactions that require precise control over reaction conditions. The key steps include the formation of the thiadiazole ring followed by functionalization with the methyl amine and trifluoromethyl groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These synthetic methods ensure that the final product meets the stringent requirements for pharmaceutical applications.

The biological activity of Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine has been extensively evaluated in various in vitro and in vivo models. Research has highlighted its potential as an anti-inflammatory agent, with mechanisms involving suppression of pro-inflammatory cytokine production and modulation of immune cell function. Furthermore, studies have suggested that this compound may have neuroprotective properties, making it relevant for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

The development of novel drug candidates like Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine relies heavily on advancements in computational chemistry and molecular modeling. These tools allow researchers to predict the binding affinity and interaction patterns of compounds with biological targets before conducting expensive experimental trials. The integration of machine learning algorithms has further enhanced the efficiency of drug discovery pipelines by identifying promising candidates based on large datasets.

In conclusion, Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine (CAS No: 25366-22-7) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique chemical structure and biological activities make it a valuable asset in drug development efforts aimed at addressing various diseases. As research continues to uncover new therapeutic possibilities, this compound is poised to play a crucial role in the advancement of modern medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:25366-22-7)Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine
A817818
Purity:99%
Quantity:25g
Price ($):912.0
Email